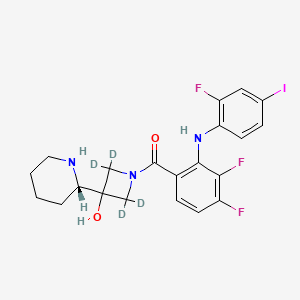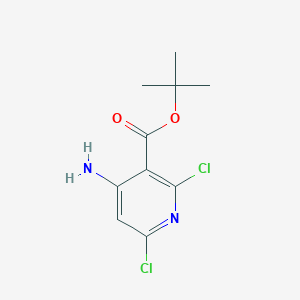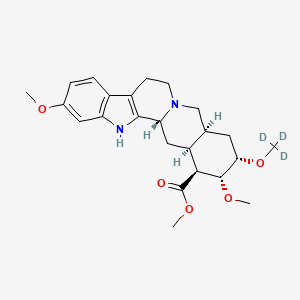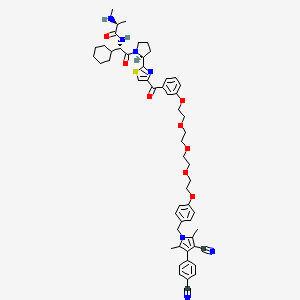
Sniper(AR)-51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sniper(AR)-51 is a compound designed to target the androgen receptor (AR) for degradation via the ubiquitin-proteasome system. This compound is part of a class of molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are used to induce selective degradation of target proteins. This compound has shown promise in reducing AR protein levels in AR-positive cell lines, making it a potential therapeutic agent for diseases such as prostate cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(AR)-51 involves the conjugation of a high-affinity inhibitor of the inhibitor of apoptosis protein (IAP) with a potent AR antagonist. The process typically includes the following steps:
Synthesis of IAP Inhibitor: The IAP inhibitor is synthesized using standard organic synthesis techniques, often involving multiple steps of protection, deprotection, and coupling reactions.
Synthesis of AR Antagonist: The AR antagonist is synthesized separately, also using standard organic synthesis methods.
Conjugation: The IAP inhibitor and AR antagonist are then chemically linked using a suitable linker molecule. This step often involves amide bond formation or click chemistry reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the IAP inhibitor and AR antagonist, followed by their conjugation in a controlled environment. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving automated synthesis and purification techniques.
化学反応の分析
Types of Reactions
Sniper(AR)-51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Sniper(AR)-51 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of AR in cellular processes.
Biology: Employed in research on AR-positive cell lines to investigate the effects of AR degradation on cell proliferation and survival.
Medicine: Potential therapeutic agent for treating AR-related diseases such as prostate cancer. It can be used to reduce AR levels in cancer cells, thereby inhibiting their growth.
Industry: May be used in the development of new drugs targeting AR and other proteins involved in disease pathways.
作用機序
Sniper(AR)-51 exerts its effects by inducing the ubiquitination and subsequent proteasomal degradation of the androgen receptor. The compound binds to both the AR and the IAP, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the IAP to the AR, marking it for degradation by the proteasome. The degradation of AR leads to a decrease in AR-mediated signaling pathways, which can inhibit the growth and proliferation of AR-positive cancer cells.
類似化合物との比較
Sniper(AR)-51 is unique in its ability to selectively degrade the androgen receptor via the ubiquitin-proteasome system. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These molecules also induce protein degradation but often use different E3 ligases and target proteins.
IAP Antagonists: Compounds that inhibit IAPs but do not necessarily induce protein degradation.
AR Antagonists: Molecules that inhibit AR activity without inducing its degradation.
Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of AR signaling.
特性
分子式 |
C55H65N7O8S |
|---|---|
分子量 |
984.2 g/mol |
IUPAC名 |
(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[4-[[3-cyano-4-(4-cyanophenyl)-2,5-dimethylpyrrol-1-yl]methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C55H65N7O8S/c1-37(58-4)53(64)60-51(43-10-6-5-7-11-43)55(65)61-23-9-14-49(61)54-59-48(36-71-54)52(63)44-12-8-13-46(32-44)70-31-29-68-27-25-66-24-26-67-28-30-69-45-21-17-41(18-22-45)35-62-38(2)47(34-57)50(39(62)3)42-19-15-40(33-56)16-20-42/h8,12-13,15-22,32,36-37,43,49,51,58H,5-7,9-11,14,23-31,35H2,1-4H3,(H,60,64)/t37-,49-,51-/m0/s1 |
InChIキー |
YKLNRBANSQLMHA-JWWZLTTOSA-N |
異性体SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C)C7=CC=C(C=C7)C#N)C#N |
正規SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C)C7=CC=C(C=C7)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

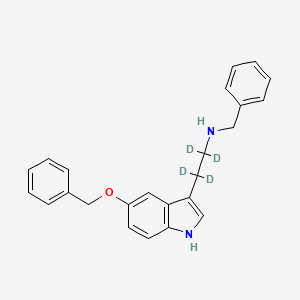

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
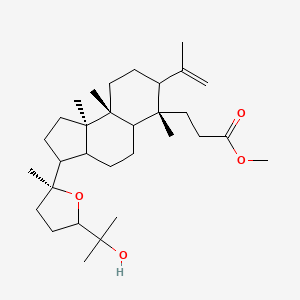
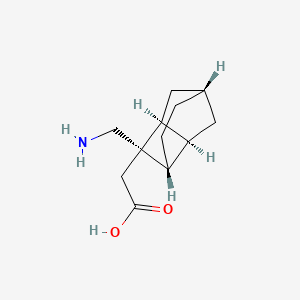
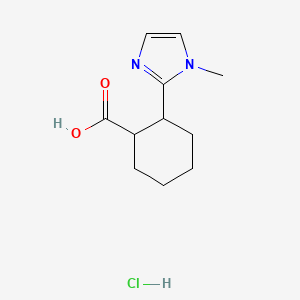
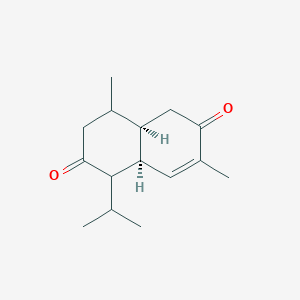
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
